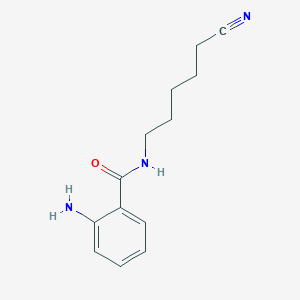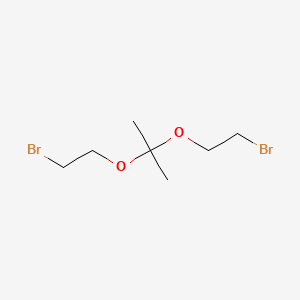![molecular formula C20H22O2 B14385167 1,1'-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene] CAS No. 88319-83-9](/img/structure/B14385167.png)
1,1'-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene] is an organic compound characterized by its unique structure, which includes a butane-1,4-diyl linkage between two benzene rings, each substituted with an ethenyloxy group
Preparation Methods
The synthesis of 1,1’-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene] typically involves the reaction of 1,4-dibromobutane with 4-hydroxybenzaldehyde in the presence of a base to form the intermediate 1,1’-(Butane-1,4-diyl)bis[4-hydroxybenzene]. This intermediate is then subjected to a Williamson ether synthesis with vinyl bromide to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
1,1’-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene] undergoes various chemical reactions, including:
Oxidation: The ethenyloxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds in the ethenyloxy groups can be reduced to form saturated ethers.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand that binds to receptors or enzymes, modulating their activity. The ethenyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1,1’-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene] can be compared with similar compounds such as:
1,1’-(Butane-1,4-diyl)bis[4-hydroxybenzene]: Lacks the ethenyloxy groups, making it less reactive in certain chemical reactions.
1,1’-(Butane-1,4-diyl)bis[4-methoxybenzene]: Contains methoxy groups instead of ethenyloxy groups, affecting its chemical and physical properties.
1,1’-(Butane-1,4-diyl)bis[4-(prop-2-en-1-yloxy)benzene]: Similar structure but with prop-2-en-1-yloxy groups, which may alter its reactivity and applications
Properties
CAS No. |
88319-83-9 |
|---|---|
Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-ethenoxy-4-[4-(4-ethenoxyphenyl)butyl]benzene |
InChI |
InChI=1S/C20H22O2/c1-3-21-19-13-9-17(10-14-19)7-5-6-8-18-11-15-20(16-12-18)22-4-2/h3-4,9-16H,1-2,5-8H2 |
InChI Key |
QXWVETWWXDTSDC-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=CC=C(C=C1)CCCCC2=CC=C(C=C2)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol](/img/structure/B14385093.png)


![1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one](/img/structure/B14385109.png)
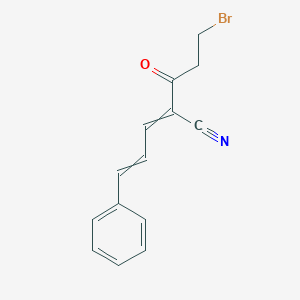
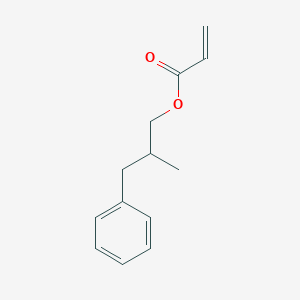
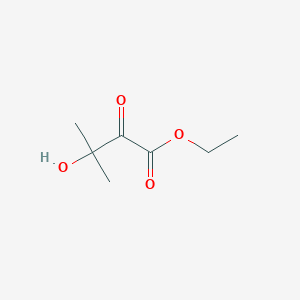
![Acetamide, N-[4-(tetrahydro-2H-pyran-4-yl)-2-thiazolyl]-](/img/structure/B14385122.png)

![{[1-(1-Methoxyhex-2-en-1-yl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14385135.png)
![4-Iodo-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14385142.png)
